ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of benzothiazole, thieno[2,3-c]pyridine, and pentanamido groups
Mechanism of Action
Target of Action
The primary target of this compound is the c-Jun NH2-terminal protein kinase (JNK) signal transduction pathway . The JNK pathway plays a crucial role in various cellular processes, including cell growth, differentiation, survival, and apoptosis .
Mode of Action
The compound has been shown to inhibit the JNK signaling pathway . By preventing the activation of JNK, or c-Jun phosphorylation, the compound can exert a neuroprotective effect .
Biochemical Pathways
The JNK pathway is a part of the mitogen-activated protein kinase (MAPK) pathways that are involved in the regulation of various cellular activities. Inhibition of the JNK pathway by the compound can affect these activities, leading to changes in cell survival, especially under conditions of stress such as cerebral ischemia .
Result of Action
The compound promotes cell survival after cerebral ischemia by inhibiting the JNK signaling pathway . It provides significant protection against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia . This effect is mediated by JNK inhibition and therefore by c-Jun expression and phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the construction of the thieno[2,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
AS601245: A compound with a similar benzothiazole core, known for its neuroprotective properties.
Benzothiazole Derivatives: Various derivatives with different functional groups that exhibit diverse biological activities.
Uniqueness
Ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-5-10-18(26)24-21-19(20-23-15-8-6-7-9-16(15)29-20)14-11-12-25(13-17(14)30-21)22(27)28-4-2/h6-9H,3-5,10-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFVNQYDZKPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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